3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride
Overview
Description
“3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1803582-01-5 . It has a molecular weight of 219.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3,4-difluorobenzyl)azetidine hydrochloride . The InChI code is 1S/C10H11F2N.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Reactivity
Rearrangement of Azetidines : Research by Dejaegher, Mangelinckx, and de Kimpe (2002) explores the synthesis and reactivity of azetidines, a class of azaheterocycles. Their study details the easy synthesis of 2-aryl-3,3-dichloroazetidines and their reactivity with bases, resulting in various products through ring contraction and other processes (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Long-Chain Aza, Aziridine, and Azetidine Fatty Esters : Lie Ken Jie and Syed-rahmatullah (1992) investigated the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters. This study provides insights into the chemical properties and potential applications of these compounds in various fields (Lie Ken Jie & Syed-rahmatullah, 1992).
Characteristics of Monocyclic Azetidines : Singh, D’hooghe, and Kimpe (2008) discuss the stability, synthesis, and reactions of monocyclic azetidines, highlighting their potential for synthesizing a wide range of compounds. This research is crucial in understanding the versatility of azetidines in chemical syntheses (Singh, D’hooghe, & Kimpe, 2008).
Application in Medicinal Chemistry
Antiviral Activity of Azetidine Analogues : Zoidis et al. (2003) synthesized and tested various azetidine analogues for their antiviral activity against influenza A. This research demonstrates the potential of azetidine derivatives in developing new antiviral agents (Zoidis et al., 2003).
Antibacterial Azetidinylquinolones : Frigola et al. (1995) explored the synthesis and properties of azetidinylquinolones as antibacterial agents. Their work on the structure-activity relationships of these compounds contributes to the development of new antibacterial medications (Frigola et al., 1995).
Synthesis of 3,3-Diarylazetidines : Denis et al. (2018) developed a method for synthesizing 3,3-diarylazetidines, demonstrating their potential in drug discovery. Their work highlights the significance of azetidines in accessing underexplored chemical spaces (Denis et al., 2018).
Polymer Science Applications
- Self-Curable Polyurethane Dispersion : Wang et al. (2006) investigated the use of azetidine-containing compounds in developing a self-curable aqueous-based polyurethane dispersion. This study shows the potential of azetidines in creating advanced polymeric materials (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVIGWZQRXQYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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